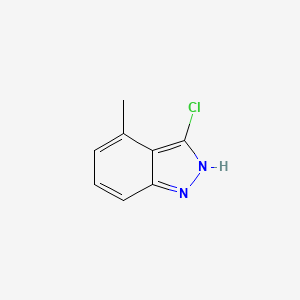

3-Chloro-4-methyl-1h-indazole

Description

Significance of Indazole Heterocycles in Organic and Medicinal Chemistry

Indazole and its derivatives are crucial building blocks in both organic synthesis and the development of new therapeutic agents. nih.govderpharmachemica.com This class of nitrogen-containing heterocyclic compounds is recognized for its versatile chemical properties and the diverse biological activities exhibited by its derivatives. igi-global.comnih.gov The indazole nucleus is a key structural motif found in a multitude of synthetic compounds that have shown a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govderpharmachemica.comigi-global.comresearchgate.netnih.gov The ability of the indazole ring to exist in different tautomeric forms, primarily the more thermodynamically stable 1H-indazole and the 2H-indazole, contributes to its chemical versatility and its capacity to interact with various biological targets. derpharmachemica.comigi-global.com Consequently, indazoles are considered privileged scaffolds in medicinal chemistry, frequently utilized in the design and synthesis of novel drug candidates. researchgate.netresearchgate.net

Overview of Substituted Indazoles as Pharmacologically Important Scaffolds

The pharmacological importance of the indazole core is significantly enhanced by the introduction of various substituents onto the bicyclic ring system. nih.govderpharmachemica.com These substitutions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby fine-tuning its biological activity and pharmacokinetic properties. nih.gov Substituted indazoles have been successfully incorporated into a range of clinically approved drugs and investigational compounds. igi-global.com For instance, pazopanib, a tyrosine kinase inhibitor used in cancer therapy, and niraparib, an anti-cancer agent for treating various cancers, both feature the indazole scaffold. nih.govderpharmachemica.com The broad spectrum of biological activities associated with substituted indazoles includes anti-cancer, anti-inflammatory, anti-HIV, antiplatelet, and serotonin (B10506) 5-HT3 receptor antagonist properties. nih.govresearchgate.net This highlights the immense potential of this heterocyclic system in drug discovery and development. nih.govresearchgate.net

Structural Context of 3-Chloro-4-methyl-1H-indazole: A Halogenated and Methyl-Substituted 1H-Indazole Derivative

This compound is a specific derivative of the 1H-indazole core, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 4-position of the indazole ring. The 1H-indazole tautomer is generally the more predominant and thermodynamically stable form. derpharmachemica.com The introduction of a halogen, such as chlorine, at the 3-position creates a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis. chemicalbook.comchemshuttle.com The chlorine atom, being an electron-withdrawing group, influences the electronic distribution within the heterocyclic ring. chemicalbook.com The methyl group at the 4-position can enhance metabolic stability by preventing oxidative degradation and provides essential binding interactions with biological targets. chemshuttle.com This combination of a reactive chloro substituent and a modulating methyl group makes this compound a compound of significant interest for the synthesis of more complex and potentially bioactive molecules.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C8H7ClN2 | 166.61 | Chloro at C3, Methyl at C4 |

| 3-Chloro-1H-indazole | C7H5ClN2 | 152.58 | Chloro at C3 |

| 4-Methyl-1H-indazole | C8H8N2 | 132.16 | Methyl at C4 |

| 1H-Indazole | C7H6N2 | 118.14 | Unsubstituted |

| 3-Chloro-1-methyl-1H-indazole-4-carbonitrile | C9H6ClN3 | 191.62 | Chloro at C3, Methyl at N1, Cyano at C4 |

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

3-chloro-4-methyl-2H-indazole |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) |

InChI Key |

WHJVOTWQURZZAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Methyl 1h Indazole and Its Analogues

Established Approaches to 1H-Indazole Ring System Construction

Classical methods for forming the 1H-indazole core have been refined over decades and remain fundamental in synthetic organic chemistry. These approaches typically rely on cyclization reactions of appropriately substituted benzene (B151609) derivatives.

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. In the context of indazole synthesis, this typically involves the reaction of an aryne (a 1,3-dipolarophile) with a diazo compound (a 1,3-dipole).

To synthesize a substituted indazole like 3-Chloro-4-methyl-1H-indazole, a key intermediate would be the corresponding aryne, 3-chloro-4-methylbenzyne . This highly reactive species can be generated in situ from precursors such as 2-amino-6-chlorobenzoic acid via diazotization or from an organometallic precursor. Subsequent reaction with diazomethane (B1218177) would lead to the formation of the indazole ring. A significant challenge in this approach is the control of regioselectivity. The cycloaddition of diazomethane to an unsymmetrical aryne like 3-chloro-4-methylbenzyne can yield a mixture of two regioisomers: the desired This compound and its isomer, 3-chloro-7-methyl-1H-indazole . The ratio of these products is dependent on electronic and steric factors of the substituents on the aryne. The use of more complex diazo compounds, such as α-diazomethylphosphonates , can sometimes offer better control and functional group tolerance.

Diazotization reactions of ortho-substituted anilines are a cornerstone of indazole synthesis, with the Jacobson indazole synthesis being a prime example. This method involves the diazotization of N-acyl-o-toluidines followed by intramolecular cyclization. To access the 4-methyl-substituted core, the synthesis would commence with a derivative of 2-amino-6-chlorotoluene . The amino group is first acylated, and the resulting N-acyl derivative is treated with a nitrosating agent (e.g., sodium nitrite (B80452) in acid) to form a diazonium salt. This intermediate then undergoes spontaneous or base-induced cyclization to yield the N-acyl-indazole, which can be deprotected to afford the final 1H-indazole.

Alternatively, nitrosation of N-arylhydrazones provides another route. This strategy, however, is more commonly used for the synthesis of N-substituted indazoles. For the parent 1H-indazole system, diazotization of anilines containing an ortho-functional group that can be eliminated or participate in the cyclization is the more direct and widely applied protocol.

Intramolecular amination involves the cyclization of a benzene derivative where a nitrogen-based functional group attacks an electrophilic center or is formed reductively within the same molecule. A prominent example is the reductive cyclization of ortho-nitrobenzyl compounds. For instance, the reduction of o-nitrobenzyl cyanides can lead to indazoles, although this is more common for synthesizing 3-aminoindazoles.

A more adaptable strategy for the target compound involves the use of an azide (B81097) precursor. A plausible synthetic route could start with 2-azido-6-chlorotoluene or a related derivative containing an additional electrophilic handle, such as an aldehyde or ketone. For example, the reductive cyclization of an o-azidobenzaldehyde derivative using a reducing agent like triphenylphosphine (B44618) proceeds via the Staudinger reaction to form an aza-ylide, which then cyclizes to furnish the indazole ring. The precise substitution pattern of the starting material, such as 2-azido-6-chloro-4-methylbenzaldehyde, would be critical to ensure the formation of the desired this compound product.

The reaction of hydrazines with carbonyl compounds, particularly ortho-halobenzaldehydes or ortho-haloketones, is a versatile method for indazole synthesis. To obtain the specific 3-chloro-4-methyl substitution pattern, a potential precursor would be a carbonyl compound such as 2-chloro-6-methylbenzaldehyde .

In this approach, hydrazine (B178648) hydrate (B1144303) is reacted with the aldehyde to form a hydrazone intermediate. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The terminal nitrogen of the hydrazone displaces an ortho-leaving group, typically a halogen like fluorine or chlorine, to form the pyrazole (B372694) ring fused to the benzene core. The reaction is often promoted by heat and a base. While fluorine is a better leaving group for SNAr reactions, chlorine can also be displaced under appropriate conditions, particularly with the activating effect of the adjacent formyl group (or its hydrazone derivative). This method directly yields the N-unsubstituted 1H-indazole core.

Advanced Catalytic Approaches to Substituted Indazoles

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions that enable the construction of complex heterocyclic systems with high efficiency and selectivity.

Palladium catalysis has revolutionized C-H activation and cross-coupling chemistry, providing novel pathways for indazole synthesis. One of the most elegant strategies is the oxidative benzannulation, which involves the palladium-catalyzed coupling of two components, typically an aryl precursor and a coupling partner, via a C-H activation/cyclization sequence.

A representative method involves the intramolecular oxidative C-H amination of N-tosylhydrazones . These precursors are readily prepared from the corresponding aldehydes or ketones. The reaction is catalyzed by a palladium(II) salt, such as palladium(II) acetate (B1210297) , often in the presence of an oxidant and a base. The proposed mechanism involves the coordination of the hydrazone to the palladium center, followed by a directed C-H activation at the ortho-position of the aryl ring. Subsequent reductive elimination from the resulting palladacycle intermediate forms the N-N bond and regenerates the active catalyst, yielding the N-tosyl-indazole product. The tosyl group can then be removed under standard conditions to provide the free 1H-indazole.

The scope of this methodology is broad, allowing for the synthesis of a wide array of substituted indazoles. The following table illustrates the versatility of a related palladium-catalyzed C-H activation/annulation approach for synthesizing substituted indazoles from various arylhydrazones.

| Entry | Arylhydrazone Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazone of 2,6-Dimethylbenzaldehyde | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C | 4,7-Dimethyl-1H-indazole | 85 |

| 2 | Hydrazone of 4-Methoxybenzaldehyde | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C | 6-Methoxy-1H-indazole | 91 |

| 3 | Hydrazone of 4-Chlorobenzaldehyde | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C | 6-Chloro-1H-indazole | 78 |

| 4 | Hydrazone of 3-Bromobenzaldehyde | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C | 5-Bromo-1H-indazole & 7-Bromo-1H-indazole | 75 (mixture) |

| 5 | Hydrazone of 3-Chloro-4-methylbenzaldehyde | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C | 5-Chloro-6-methyl-1H-indazole | 82 |

Note: The data in the table is representative of typical outcomes for palladium-catalyzed indazole synthesis and illustrates the method's applicability to various substituted precursors. The synthesis of this compound via this route would require a different precursor, such as a hydrazone derived from 2-functionalized-6-chloro-4-methylbenzene, to direct the C-H activation to the correct position for cyclization.

Copper-Catalyzed and Cobalt-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has become a powerful tool for creating carbon-carbon and carbon-heteroatom bonds in a direct and step-economical manner. sci-hub.se Copper and cobalt catalysts, being more abundant and less toxic than noble metals, have garnered considerable attention. sci-hub.seacs.org

Copper-Catalyzed Synthesis:

A notable copper-catalyzed method involves a tandem C-H ortho-hydroxylation and N-N bond formation sequence to produce 1H-indazoles. sci-hub.se This one-pot synthesis utilizes readily available 2-arylaminobenzonitriles, which react with organometallic reagents to form ortho-arylamino N-H ketimine species. sci-hub.se Subsequent copper-catalyzed C(sp²)–H hydroxylation and N–N bond formation, using molecular oxygen as a benign terminal oxidant, yield 1-(ortho-hydroxyaryl)-1H-indazoles. sci-hub.se The ketimine moiety acts as an inherent directing group, facilitating the regioselective hydroxylation. sci-hub.se

Another copper-catalyzed approach for synthesizing 1H-indazoles proceeds via an aerobic C(sp²)–H functionalization for C–N bond formation from aryl hydrazones. thieme-connect.com This method is significant as it represents a direct C-H activation to form the crucial C-N bond, avoiding the need for pre-functionalized substrates. thieme-connect.com

| Catalyst System | Starting Material | Product | Key Features |

| Cu-catalyst / O₂ | 2-Arylaminobenzonitriles | 1-(ortho-Hydroxyaryl)-1H-indazoles | One-pot, C-H ortho-hydroxylation, N-N bond formation. sci-hub.se |

| Cu(OAc)₂ / O₂ | Aryl hydrazones | 1H-Indazoles & Pyrazoles | Direct C(sp²)-H activation for C-N bond formation. thieme-connect.com |

Cobalt-Catalyzed Synthesis:

Researchers have developed air-stable cationic Co(III) catalysts for the one-step synthesis of N-aryl-2H-indazoles. acs.orgnih.gov This method involves a C-H bond addition to aldehydes, followed by in-situ cyclization and aromatization. acs.orgnih.gov A key advantage of this system is the use of a small amount of acetic acid as an additive, which is both inexpensive and easy to handle. acs.orgnih.gov The reaction accommodates a wide range of aryl, heteroaryl, and alkyl aldehydes. acs.orgnih.govnih.gov This represents the first application of cobalt-catalyzed C-H bond functionalization with additions to aldehydes and the first use of azo directing groups with Co(III) catalysis. acs.orgnih.govacs.org

Silver-Mediated Intramolecular Oxidative C-H Bond Amination

A novel synthetic route to 1H-indazoles has been established using silver(I)-mediated intramolecular oxidative C-H amination. nih.govbohrium.comacs.orgnih.gov This method is particularly effective for synthesizing a variety of 3-substituted indazoles, including those with amide, ketone, ester, olefin, aryl, and CF₃ groups, which are challenging to produce through other C-H amination techniques. nih.govacs.org

The general procedure involves reacting arylhydrazones with silver(I) triflimide (AgNTf₂) and copper(II) acetate (Cu(OAc)₂) in 1,2-dichloroethane (B1671644) at elevated temperatures. nih.govacs.org Mechanistic studies suggest that the reaction proceeds via an outer-sphere single electron transfer (SET) mediated by the Ag(I) oxidant. nih.govbohrium.comacs.orgnih.gov The choice of the silver(I) oxidant and its counteranion is critical for the reaction's success. bohrium.com

| Reagents | Substrate | Product | Key Features |

| AgNTf₂, Cu(OAc)₂ | Arylhydrazones | 3-Substituted 1H-indazoles | Efficient for diverse 3-substituents, proceeds via SET mechanism. nih.govacs.org |

"On Water" Direct Arylation Methods for C3-Substituted Indazoles

The direct C3 arylation of 1H-indazoles has historically been a challenge due to the low reactivity of this position. nih.govnih.gov Recent advancements have led to the development of "on water" palladium-catalyzed direct arylation methods, offering a greener and more efficient alternative to reactions in organic solvents at high temperatures. nih.govnih.govacs.org

A significant breakthrough was the discovery that triphenylphosphine (PPh₃), in contrast to bidentate ligands like 1,10-phenanthroline (B135089) used in organic solvents, is a crucial ligand for achieving C3 arylation of 1H-indazoles on water. nih.gov The reaction is typically carried out using a low loading of palladium(II) acetate (Pd(OAc)₂) at 100 °C, yielding C3-arylated 1H-indazoles in moderate to good yields. nih.govnih.gov This methodology has also been successfully applied to the C3 direct arylation of 1H-7-azaindazole. nih.gov

Greaney and colleagues reported the direct arylation of 2-phenyl-2H-indazole at the C3 position in high yields using aryl bromides on water, with Pd(dppf)Cl₂ and PPh₃ as the catalytic system. nih.gov However, this method was not successful for the direct arylation of 1-phenyl-1H-indazole. nih.gov

| Catalyst System | Substrate | Coupling Partner | Solvent | Key Features |

| Pd(OAc)₂ / PPh₃ | 1H-Indazole / 1H-7-Azaindazole | Aryl halides | Water | Mild, efficient, selective C3 arylation. nih.govnih.gov |

| Pd(dppf)Cl₂ / PPh₃ | 2-Phenyl-2H-indazole | Aryl bromides | Water | High yields for 2H-indazoles. nih.gov |

Synthesis of this compound and Closely Related Derivatives

The synthesis of specifically substituted indazoles like this compound requires precise control over regioselectivity during halogenation and methylation steps.

Strategies for Regioselective Halogenation and Methylation at the Indazole Core

Regioselective Halogenation:

The direct C-H halogenation of indazoles is a highly desirable process for creating valuable intermediates for further chemical transformations. nih.gov An unprecedented metal-free, regioselective halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS, where X = Cl, Br). nih.govrsc.org This method allows for the highly selective synthesis of mono-halogenated products and can be extended to poly-halogenations by adjusting the reaction conditions. nih.govrsc.org For instance, reacting 2-phenyl-2H-indazole with N-chlorosuccinimide (NCS) in ethanol (B145695) at 50°C yields the 3-chloro product. rsc.org

For NH-free indazoles, direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov This regioselectivity is influenced by the nature of the substituent at the C4 position. nih.gov The resulting 7-bromo-4-substituted-1H-indazoles are valuable precursors for further functionalization, such as Suzuki-Miyaura cross-coupling reactions. nih.gov

Regioselective Methylation:

The alkylation of indazoles can be challenging as it often yields a mixture of N-1 and N-2 alkylated products. researchgate.net The regioselectivity is highly dependent on the reaction conditions and the methylating agent used. researchgate.net Generally, N-1 alkylation is thermodynamically controlled, while N-2 alkylation is favored under kinetic control. researchgate.net

Recent studies have explored the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. nih.govbeilstein-journals.org High N1-selectivity can be achieved using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), which is proposed to proceed through a chelation mechanism involving the Na⁺ cation. beilstein-journals.org Density functional theory (DFT) calculations have been employed to understand the mechanisms, suggesting that chelation with cesium can also direct N-1 substitution, while other non-covalent interactions drive the formation of the N-2 product. nih.govbeilstein-journals.org

Multi-step Synthetic Sequences to Access 3-Chloro-1-methyl-1H-indazole Derivatives

The synthesis of derivatives of 3-chloro-1-methyl-1H-indazole often involves multi-step reaction sequences starting from the parent compound. researchgate.net One such route involves the reaction of 3-chloro-1-methyl-1H-indazole with amino acids like β-alanine, glycine, and alanine. researchgate.net The resulting products can then be cyclized with acetic anhydride. researchgate.net

Another synthetic pathway involves the esterification of a carboxylic acid group, followed by conversion to an acid hydrazide. researchgate.net This hydrazide intermediate can then be used to synthesize a variety of five-membered heterocyclic derivatives such as pyrazoles, pyrazolones, triazoles, thiazoles, and oxazoles. researchgate.net

A separate approach describes the synthesis of 3-chloro-6-nitro-1H-indazole derivatives through 1,3-dipolar cycloaddition reactions. nih.gov

Preparation of Precursors and Intermediates for this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors. One common strategy for preparing 3-methyl-5-halo-1H-indazoles involves a multi-step process starting from a substituted acetophenone. google.com For example, 3-methyl-5-bromo-1H-indazole can be synthesized from m-bromoacetophenone. The process involves:

Nitration of the acetophenone.

Reduction of the nitro group to an amino group.

Diazotization of the resulting aminophenone, followed by reductive cyclization to form the indazole ring. google.com

A similar sequence can be applied starting with m-chloroacetophenone to produce 3-methyl-5-chloro-1H-indazole. google.com

Another important intermediate is (1-Methyl-1H-indazol-3-yl)methanol, which can serve as a precursor for compounds like 3-(Chloromethyl)-1-methyl-1H-indazole. biosynth.com Information on 3-Chloro-1-methyl-1H-indazol-4-ol is also available, indicating its role as a potential intermediate. bldpharm.com

Chemical Transformations and Reactivity Profiles of 3 Chloro 4 Methyl 1h Indazole

Derivatization at the Nitrogen Atoms (N1- and N2-Substitution)

The presence of two nitrogen atoms in the indazole ring allows for derivatization, typically through alkylation or arylation, to yield N1- and N2-substituted regioisomers. The regioselectivity of these reactions is a significant challenge and is influenced by steric and electronic effects of substituents on the indazole ring, as well as reaction conditions such as the choice of base, solvent, and electrophile. d-nb.infonih.gov

Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other. For instance, N-alkylation of 4-chloro-1H-indazole under mild acidic conditions at lower temperatures can lead to the kinetically favored N2-product, while higher temperatures and longer reaction times yield the thermodynamically favored N1-product. connectjournals.com

The choice of base and solvent system plays a crucial role in directing the regioselectivity. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. d-nb.info Conversely, conditions employing cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can alter the N1/N2 ratio. nih.gov The nature of the substituent on the indazole ring also exerts a strong influence; electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, can lead to excellent N2 regioselectivity. d-nb.infonih.gov

Copper-catalyzed N-arylation has also been employed for the derivatization of indazoles, with conditions optimized to achieve high regioselectivity for the N1-arylation product. acs.org

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 4-Chloro-1H-indazole | Tetrahydropyran | Acidic, 40°C | Kinetically favors N2 | connectjournals.com |

| 4-Chloro-1H-indazole | Tetrahydropyran | Acidic, Higher Temp. | Thermodynamically favors N1 | connectjournals.com |

| C3-substituted indazoles | n-Pentyl bromide | NaH/THF | >99% N1 for specific C3 groups | d-nb.info |

| C7-NO2 substituted indazole | n-Pentyl bromide | NaH/THF | ≥96% N2 | d-nb.infonih.gov |

| Indazole | Aryl Bromide | CuI/Ligand 2/Toluene | Lowered regioselectivity | acs.org |

Functional Group Interconversions on the Indazole Ring System

Functional group interconversions on the indazole ring system allow for the modification of existing substituents to introduce new chemical properties and functionalities. While specific examples for 3-chloro-4-methyl-1H-indazole are not extensively detailed in the provided context, general principles of heterocyclic chemistry can be applied. For instance, the methyl group at the C4 position could potentially undergo oxidation to an aldehyde or carboxylic acid, or halogenation to a halomethyl group, which can then be further transformed.

The chloro group at the C3 position is a key site for functionalization, often serving as a leaving group in nucleophilic substitution reactions. For example, reaction with hydrazine (B178648) can lead to the formation of 3-aminoindazoles. nih.gov This transformation is a crucial step in the synthesis of various biologically active compounds. The regioselectivity of such reactions can be influenced by other substituents on the ring. nih.gov

Cross-Coupling Reactions Involving Halogenated Indazole Moieties (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated indazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at the C3 position of this compound makes it a suitable substrate for such transformations.

The Suzuki-Miyaura coupling is widely used to introduce aryl, heteroaryl, or vinyl groups by reacting the haloindazole with an organoboron reagent, typically a boronic acid or ester. nih.govnih.govresearchgate.net The reaction is catalyzed by a palladium complex and requires a base. nih.govnih.gov The efficiency and outcome of the Suzuki coupling can be influenced by the choice of catalyst, ligand, base, and solvent. nih.govmdpi.com For unprotected 3-chloroindazoles, specific conditions, including the use of ligands like SPhos and XPhos, have been developed to achieve high yields of the coupled product. nih.gov Microwave irradiation has also been employed to facilitate Suzuki couplings of iodoindazoles, which can lead to concomitant deprotection of N-Boc groups. nih.gov

The Stille reaction involves the coupling of the haloindazole with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.orgscispace.com The mechanism involves oxidative addition of the haloindazole to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the product. wikipedia.org

Other palladium-catalyzed reactions such as Heck and Sonogashira couplings can also be used to introduce vinyl and alkynyl substituents, respectively, at the C4 position of iodoindazole derivatives. researchgate.net Direct C-H arylation at the C3 position of 1H-indazoles has also been achieved using palladium catalysis, providing an alternative route to 3-arylindazoles. nih.govnih.govresearchgate.netrsc.org

Table 2: Examples of Cross-Coupling Reactions on Halogenated Indazoles

| Reaction Type | Halogenated Indazole | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloroindazole (unprotected) | Phenylboronic acid | Pd2dba3/SPhos | 3-Phenyl-1H-indazole | nih.gov |

| Suzuki-Miyaura | 3-Iodo-N-Boc-indazole | Arylboronic acid | Pd(PPh3)4 | 3-Aryl-1H-indazole | nih.gov |

| Stille | Aryl Halide | Organostannane | Palladium Catalyst | Aryl-Aryl Coupled Product | wikipedia.orgorganic-chemistry.org |

| Direct C-H Arylation | 1-Methylindazole | 4-Iodotoluene | Pd(OAc)2/1,10-Phenanthroline (B135089) | 1-Methyl-3-(p-tolyl)-1H-indazole | researchgate.net |

Cyclization Reactions to Form Fused Heterocyclic Systems

Indazole derivatives serve as valuable precursors for the synthesis of more complex, fused heterocyclic systems. These reactions can proceed through various mechanisms, including intramolecular cyclizations and cycloaddition reactions.

For instance, 1,3-dipolar cycloaddition reactions using indazole derivatives can lead to the formation of novel fused ring systems. The reaction of 3-chloro-6-nitro-1H-indazole derivatives with azides can produce triazole-fused indazoles. nih.gov The regioselectivity of these cycloadditions can be controlled, for example, by using "click chemistry" methods to obtain specific triazole isomers. nih.gov

Another approach involves the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems in a single step, a method that has been applied to the synthesis of natural products like nigeglanine (B1252215) hydrobromide. nih.gov Intramolecular Ullmann-type reactions have also been developed for the synthesis of 1H-indazoles from appropriately substituted precursors, demonstrating a copper-mediated cyclization pathway. thieme-connect.com

Condensation and Acylation Reactions on Indazole Derivatives

Condensation and acylation reactions are fundamental transformations for modifying the indazole core. N-acylation, for example, can be used to introduce acyl groups onto the nitrogen atoms of the indazole ring. Regioselective N1-acylation can be achieved, and the resulting N1-acylindazole can be a stable, isolable intermediate that can be further manipulated. d-nb.infonih.gov

Condensation reactions of substituted o-fluorobenzaldehydes with hydrazine provide a practical route to the synthesis of the indazole core itself. researchgate.netacs.org This method avoids some of the harsh conditions or hazardous reagents associated with other synthetic approaches. The reaction of hydrazine with 2,6-dichlorobenzonitrile (B3417380) derivatives can also lead to the formation of 3-aminoindazoles through a condensation-cyclization sequence. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the three aromatic protons on the benzene (B151609) ring, and the protons of the methyl group. The N-H proton typically appears as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), a characteristic feature for NH protons in heterocyclic systems. rsc.org The aromatic protons (H-5, H-6, and H-7) will appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants dictated by their relative positions. The methyl group protons will resonate as a sharp singlet in the upfield region (δ ~2.5 ppm).

¹³C-NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature and position of the substituents. The carbon atom C-3, bonded to the electronegative chlorine atom, is expected to resonate at a downfield position. The methyl carbon will appear at a characteristic upfield shift (δ < 20 ppm). The remaining six carbons of the bicyclic ring system will have chemical shifts in the aromatic region (δ 110-145 ppm), with quaternary carbons generally showing lower intensity. rsc.orgresearchgate.net Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be employed to predict chemical shifts and aid in the precise assignment of NMR spectra. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Data for 3-Chloro-4-methyl-1H-indazole

Predicted ¹H-NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 1-H (NH) | > 11.0 | br s |

| 5-H | ~ 7.30 | d |

| 6-H | ~ 7.15 | t |

| 7-H | ~ 7.50 | d |

Predicted ¹³C-NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~ 142.0 |

| C-3a | ~ 122.0 |

| C-4 | ~ 125.0 |

| C-5 | ~ 120.0 |

| C-6 | ~ 127.0 |

| C-7 | ~ 110.0 |

| C-7a | ~ 140.0 |

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

For this compound, the FT-IR spectrum is expected to exhibit a characteristic broad absorption band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration. wiley-vch.de Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ range. The region between 1450 cm⁻¹ and 1620 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the indazole ring system. rsc.org The C-Cl stretching vibration is expected to produce a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the aromatic ring vibrations and the symmetric methyl group vibrations are usually strong and well-defined. researchgate.netnih.gov A combined analysis of both FT-IR and FT-Raman spectra allows for a comprehensive assignment of the vibrational modes of the molecule. nih.gov

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| N-H Stretch | 3100-3300 (broad) | Weak / Not Observed |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=C / C=N Ring Stretch | 1450-1620 | 1450-1620 |

| C-H Bending | 1350-1480 | 1350-1480 |

| C-Cl Stretch | 600-800 | 600-800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (High Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₈H₇ClN₂), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion.

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M]⁺ and [M+2]⁺ peaks appear in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Electron ionization (EI) or electrospray ionization (ESI) can be used. scielo.br ESI is a softer ionization technique that often results in a prominent protonated molecular ion [M+H]⁺. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information, often involving the loss of small, stable molecules or radicals from the parent ion.

Interactive Table: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (for C₈H₇³⁵ClN₂) | Isotopic Peak (for C₈H₇³⁷ClN₂) | Expected Relative Intensity |

| [M]⁺ | 166.030 | 168.027 | ~ 3:1 |

| [M+H]⁺ | 167.037 | 169.034 | ~ 3:1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system, being an aromatic chromophore, is expected to exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of 1H-indazole typically shows absorption maxima related to π→π* transitions. researchgate.net The position of these absorption bands (λmax) can be influenced by the substituents on the ring and the polarity of the solvent. The introduction of a chloro and a methyl group on the indazole scaffold is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The indazole ring system is essentially planar. nih.govnih.gov In the solid state, 1H-indazole molecules typically form intermolecular hydrogen bonds between the N-H group of one molecule and the N2 atom of an adjacent molecule. acs.org This hydrogen bonding leads to the formation of supramolecular structures like dimers or extended chains (catemers). researchgate.net The precise crystal packing and unit cell parameters (crystal system, space group, cell dimensions) would be determined through single-crystal X-ray diffraction analysis. mdpi.com

Interactive Table: Typical Crystallographic Data for a Substituted 3-Chloro-1H-Indazole Derivative

| Parameter | Example Value (from 3-chloro-1-methyl-5-nitro-1H-indazole) nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8273 |

| b (Å) | 14.678 |

| c (Å) | 15.549 |

| β (°) | 96.130 |

| V (ų) | 868.5 |

| Z | 4 |

Tautomerism and Conformational Analysis in 1H-Indazole Systems

Indazole and its derivatives exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov The two primary tautomers are the 1H-indazole and the 2H-indazole forms. researchgate.net For most substituted indazoles, the 1H-tautomer (benzenoid form) is thermodynamically more stable and predominates in the gas phase, solution, and solid state compared to the 2H-tautomer (quinonoid form). nih.govresearchgate.net The relative stability is influenced by the electronic effects of the substituents. The conformational analysis of the indazole system is straightforward, as the bicyclic aromatic ring is inherently planar. Substituents on the ring, such as the chloro and methyl groups in this compound, also lie in or very close to this plane, as confirmed by crystallographic studies on analogous compounds. nih.govnih.gov The primary conformational consideration for N-unsubstituted indazoles in the solid state relates to the supramolecular arrangement dictated by hydrogen bonding. mdpi.comnih.gov

Computational and Theoretical Investigations of 3 Chloro 4 Methyl 1h Indazole

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 3-Chloro-4-methyl-1H-indazole at an atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

Density Functional Theory (DFT): This is a widely used method that calculates the electronic structure of a molecule based on its electron density. A common approach involves using a hybrid functional, such as B3LYP, which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. nih.gov This is paired with a basis set, like 6-311+G(d,p) or TZVP, which describes the atomic orbitals used in the calculation. nih.govnih.gov For a molecule like this compound, DFT calculations would yield key geometric parameters.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters, offering high accuracy. soton.ac.uk They can be used to refine geometries obtained from DFT or for more precise energy calculations.

The primary outputs of these calculations are the optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. Furthermore, these methods provide crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Hypothetical Optimized Geometric and Electronic Parameters for this compound (Calculated via DFT B3LYP/6-311+G)

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Electronic Properties | ||

| C3-Cl | 1.745 | HOMO Energy | -6.5 eV |

| C4-C(Methyl) | 1.510 | LUMO Energy | -1.2 eV |

| N1-N2 | 1.350 | HOMO-LUMO Gap | 5.3 eV |

| N1-C7a | 1.380 | Dipole Moment | 2.5 Debye |

| Bond Angles (°) | |||

| N2-C3-Cl | 125.0 | ||

| C3a-C4-C(Methyl) | 128.5 | ||

| C4-C3a-N2 | 130.0 |

View More Data

This table presents hypothetical data based on typical values for similar indazole structures to illustrate the output of quantum chemical calculations. Actual values would require a specific computational study on the molecule.

Analysis of Electrostatic Potentials and Charge Distributions

The molecular electrostatic potential (MESP) is a critical tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. chemrxiv.org

The MESP surface is color-coded to indicate different potential regions:

Red: Regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like nitrogen and the chloro group). These areas are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, usually found around hydrogen atoms, particularly the N-H proton of the indazole ring. These sites are favorable for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential, often corresponding to the carbon framework of the aromatic rings.

For this compound, an MESP analysis would likely show significant negative potential near the N2 nitrogen atom and the chlorine atom, highlighting these as key sites for intermolecular interactions. The hydrogen atom on the N1 nitrogen would be a primary site of positive potential. This analysis is crucial for understanding non-covalent interactions like hydrogen bonding, which are vital in ligand-receptor binding. chemrxiv.org

Conformational Preference and Energy Barriers of Rotatable Bonds

While the indazole ring system is largely rigid, this compound possesses a rotatable bond: the single bond connecting the methyl group to the C4 position of the indazole ring. Conformational analysis investigates the energy changes as this bond rotates.

By systematically rotating the methyl group (e.g., in 30° increments) and calculating the molecule's total energy at each step, a potential energy curve can be generated. mdpi.com This curve reveals the most stable (lowest energy) and least stable (highest energy) conformations. The energy difference between the highest and lowest points on this curve represents the rotational energy barrier. mdpi.com For the C-CH₃ bond, this barrier is typically low, indicating that at room temperature, the methyl group is likely in a state of nearly free rotation. However, interactions with neighboring atoms can create small energy barriers that favor certain staggered conformations over eclipsed ones.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be invaluable for confirming the structure of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. soton.ac.uknih.gov These predicted shifts can be correlated with experimentally obtained spectra to aid in the definitive assignment of each peak to a specific proton or carbon atom in the molecule. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By analyzing the computed harmonic vibrational frequencies, researchers can assign specific absorption bands in an experimental IR spectrum to particular molecular motions, such as N-H stretching, C-Cl stretching, or aromatic ring vibrations.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (GIAO/DFT) | Experimental Chemical Shift |

| C3 | 142.5 | 141.8 |

| C3a | 120.0 | 119.5 |

| C4 | 125.0 | 124.2 |

| C5 | 122.3 | 121.9 |

| C6 | 128.1 | 127.6 |

| C7 | 115.4 | 115.0 |

| C7a | 140.8 | 140.1 |

| C(Methyl) | 15.2 | 14.8 |

View More Data

This table illustrates the typical correlation between predicted and experimental NMR data. The predicted values are calculated computationally, while experimental values are obtained from laboratory analysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a specific protein target. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

The process involves:

Preparation: Obtaining the 3D structures of the ligand and the target protein (often from a database like the Protein Data Bank). The ligand's geometry is optimized using methods described in section 5.1. nih.gov

Docking: Using software like Autodock, the ligand is placed into the active site of the protein. nih.govnih.gov The program then explores various binding poses and scores them based on factors like binding energy, which estimates the affinity of the ligand for the protein. jocpr.com

Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated biological environment. nih.gov An MD simulation tracks the movements of all atoms in the system, providing insights into how the ligand and protein adjust to each other and confirming whether the binding pose is stable. nih.gov

For example, studies on related 3-chloro-6-nitro-1H-indazole derivatives have used docking and MD simulations to investigate their potential as antileishmanial agents by targeting the enzyme Trypanothione (B104310) Reductase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org

For a series of indazole derivatives, a 3D-QSAR study would involve:

Data Set: Assembling a "training set" of indazole analogs with known biological activities (e.g., IC₅₀ values against a specific enzyme). nih.gov

Descriptor Calculation: For each molecule in the set, a variety of molecular descriptors are calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is tested using a "test set" of molecules that were not used in its creation.

The resulting QSAR model can be used to predict the activity of new, unsynthesized indazole derivatives. Often, the results are visualized as 3D contour maps that show which regions of the molecule should be modified to enhance activity. For instance, a map might indicate that adding a bulky, electropositive group at a specific position on the indazole ring would likely increase its binding affinity. nih.gov Studies on indazole derivatives have used QSAR to design potent HIF-1α inhibitors for cancer therapy and to rationalize the selectivity of ligands for estrogen receptors. nih.goveurekaselect.com

Mechanistic Biological Studies and Receptor Interactions of 3 Chloro 4 Methyl 1h Indazole Analogues Pre Clinical Focus

Exploration of Molecular Targets and Binding Mechanisms

Pre-clinical research has identified several molecular targets for analogues of 3-chloro-4-methyl-1H-indazole, highlighting the scaffold's versatility in interacting with various biological macromolecules. Molecular docking and modeling studies have been instrumental in elucidating the binding mechanisms of these compounds.

One key target identified for indazole derivatives is the bacterial DNA gyrase, specifically the GyrB subunit which contains the ATPase site. nih.gov The binding of these inhibitors to the ATPase pocket is a critical mechanism for their antibacterial action. nih.gov Structure-based drug design has been employed to optimize the interaction of the indazole core within this pocket, improving both enzymatic and antibacterial activity. nih.gov

In the context of antiprotozoal activity, derivatives of 3-chloro-1H-indazole have been shown to target Leishmania trypanothione (B104310) reductase (TryR). nih.govtandfonline.com Molecular docking simulations predict that these compounds form highly stable complexes with the TryR enzyme. nih.govresearchgate.net The binding is characterized by a network of hydrophobic and hydrophilic interactions within the enzyme's active site, which is crucial for the parasite's survival, making it a viable drug target. nih.govresearchgate.net

Furthermore, various kinases have been identified as targets for indazole derivatives. Analogues have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis. nih.gov The design strategy focuses on achieving potent and selective inhibition of the kinase domain. nih.gov Other targeted kinases include Tyrosine Threonine Kinase (TTK), where indazole derivatives have shown single-digit nanomolar inhibitory activity. nih.gov For Bromodomain-containing Protein 4 (BRD4), another cancer-related target, 3-methyl-1H-indazole derivatives have been designed to bind to the acetylated lysine (B10760008) recognition site, demonstrating the scaffold's utility in epigenetic modulation. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Bacterial DNA Gyrase B, Monoamine Oxidase Isoforms)

The indazole scaffold has proven to be a promising framework for the development of potent enzyme inhibitors. A significant body of research has focused on its activity against bacterial DNA gyrase B (GyrB), a well-validated target for antibacterial agents. nih.gov

Bacterial DNA Gyrase B (GyrB): A novel class of indazole derivatives has been discovered as potent GyrB inhibitors. nih.gov This discovery was guided by structure-based drug design, evolving from a pyrazolopyridone hit. Researchers replaced the more polar pyrazolopyridone core with an indazole scaffold to increase the lipophilicity (logD) and enhance cell penetration. nih.gov This strategic modification led to compounds with excellent enzymatic activity against Staphylococcus aureus (Sa) GyrB and potent antibacterial activity against clinically significant Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.gov

Other Enzymes: Beyond GyrB, 3-chloro-1H-indazole analogues have been investigated as inhibitors of other enzymes. A series of 3-chloro-1H-indazole-based 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their inhibitory activity against thymidine (B127349) phosphorylase and α-glucosidase. researchgate.netbohrium.com Several of these hybrid molecules demonstrated potent dual inhibition, with some compounds showing significantly higher activity than the standard inhibitors. researchgate.netbohrium.com For instance, one derivative exhibited an IC₅₀ value of 4.70 ± 1.34 µM for thymidine phosphorylase and 1.38 ± 0.46 µM for α-glucosidase, surpassing the efficacy of standard reference drugs. bohrium.com

The following table summarizes key enzyme inhibition findings for indazole analogues.

| Compound Series | Target Enzyme | Key Research Findings |

| Indazole Derivatives | Bacterial DNA Gyrase B (GyrB) | Excellent enzymatic activity against S. aureus GyrB and antibacterial activity against MRSA. nih.gov |

| 3-chloro-1H-indazole-1,3,4-thiadiazole hybrids | Thymidine Phosphorylase | Potent inhibition, with the lead compound showing an IC₅₀ of 4.70 ± 1.34 µM. bohrium.com |

| 3-chloro-1H-indazole-1,3,4-thiadiazole hybrids | α-Glucosidase | Strong inhibition, with the lead compound showing an IC₅₀ of 1.38 ± 0.46 µM, surpassing the standard inhibitor Acarbose. bohrium.com |

| 3-substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Derivatives showed potent inhibitory activity with IC₅₀ values in the nanomolar range (e.g., 720 nM and 770 nM). nih.gov |

In Vitro Antimicrobial and Antileishmanial Activity Profiling

Analogues of this compound have demonstrated significant in vitro activity against both bacterial and parasitic pathogens.

Antileishmanial Activity: A series of novel 3-chloro-6-nitro-1H-indazole derivatives has been synthesized and evaluated for in vitro antileishmanial activity against several Leishmania species. nih.govtandfonline.com The biological potency of these compounds was assessed using an MTT assay on the promastigote stage of the parasite. nih.govfigshare.com The inhibitory activity was found to be species-dependent. nih.gov While most compounds showed limited activity against L. tropica and L. major, several derivatives exhibited strong to moderate activity against L. infantum. nih.gov Molecular modeling studies suggest that this activity is mediated through the inhibition of the Leishmania trypanothione reductase (TryR) enzyme. nih.govtandfonline.com

Table of In Vitro Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives

| Leishmania Species | Key Findings |

|---|---|

| L. infantum | Seven derivatives demonstrated strong to moderate inhibitory activity. nih.gov |

| L. tropica | Most compounds were inactive, with a few exceptions showing limited activity. nih.gov |

Antimicrobial Activity: The development of indazole derivatives as bacterial DNA gyrase B inhibitors has resulted in compounds with excellent antibacterial activity. nih.gov These compounds are particularly effective against Gram-positive pathogens. nih.gov Notably, they have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and Enterococcus faecium. nih.gov The antibacterial properties of indazole derivatives have been noted in other studies as well, suggesting a broad potential for this class of compounds in combating bacterial infections. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Indazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of indazole-based compounds. Research has systematically explored how substitutions at various positions of the indazole ring influence activity against different molecular targets.

For a series of indazole arylsulfonamides acting as CCR4 antagonists, substitutions at multiple positions were investigated. acs.org Methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position. acs.org At the C5, C6, and C7 positions, only small groups were tolerated, with C6 analogues being preferred. acs.org The nature of the substituent at the N1 position was also critical, with meta-substituted benzyl (B1604629) groups bearing an α-amino-acyl group being the most potent. acs.org

In the development of IDO1 inhibitors, SAR analysis revealed that the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov Similarly, for another kinase inhibitor series, aryl groups at the C3 and C6 positions of the indazole core were determined to be crucial for their inhibitory effects. nih.gov

For 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives targeting thymidine phosphorylase and α-glucosidase, SAR analysis showed that the nature and position of substituents on an attached phenyl ring were critical in modulating the enzyme inhibition potential. bohrium.com This highlights that modifications to moieties attached to the core indazole scaffold are as important as substitutions on the ring itself.

Summary of Key SAR Findings for Indazole Derivatives

| Indazole Position | Target/Activity | SAR Finding |

|---|---|---|

| C4 | CCR4 Antagonism | Methoxy- or hydroxyl-containing groups enhance potency. acs.org |

| C5, C7 | CCR4 Antagonism | Only small substituents are tolerated. acs.org |

| C6 | CCR4 Antagonism | Preferred position for small substituents over C5 and C7. acs.org |

| C4, C6 | IDO1 Inhibition | Substituent groups at these positions are crucial for activity. nih.gov |

Design Principles for Biologically Active Indazole Derivatives

The development of biologically active indazole derivatives is guided by several key design principles, leveraging both computational and medicinal chemistry strategies.

A foundational principle is the use of computational studies to guide rational drug design. longdom.org Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are employed to predict the interactions of indazole derivatives with target biomolecules and to identify structural features that influence biological activity. longdom.org This allows for the optimization of molecular structures to enhance efficacy before synthesis. longdom.org

Structure-based drug design is another critical principle, particularly when the three-dimensional structure of the target enzyme or receptor is known. nih.gov This approach was successfully used to develop potent GyrB inhibitors by modifying a known scaffold to improve its physicochemical properties, such as cell permeability, while maintaining its binding affinity. nih.gov

Scaffold morphing or scaffold hopping is a powerful strategy where the core chemical structure is changed to a related one to improve properties. nih.gov A clear example is the transition from a pyrazolopyridone scaffold to an indazole scaffold to create GyrB inhibitors with better drug-like properties, such as an increased logD for improved cell penetration. nih.gov

Finally, molecular hybridization involves combining the indazole scaffold with other known pharmacologically active moieties. This principle was applied in the design of dual inhibitors of thymidine phosphorylase and α-glucosidase, where a 1,3,4-thiadiazole moiety was attached to a 3-chloro-1H-indazole core. researchgate.netbohrium.com This approach aims to create hybrid molecules that can interact with multiple targets or possess enhanced activity at a single target.

Conclusion and Future Research Directions for 3 Chloro 4 Methyl 1h Indazole

Summary of Current Research Gaps and Opportunities

A comprehensive review of scientific literature reveals a significant gap in dedicated research for 3-Chloro-4-methyl-1H-indazole. While its N-methylated counterpart, 3-Chloro-1,4-dimethyl-1H-indazole, has been synthesized, detailed studies on the parent compound are conspicuously absent. researchgate.net The primary research gap is the lack of data concerning its biological activity profile. The diverse pharmacological roles of other indazole derivatives—ranging from anticancer and antileishmanial to anti-inflammatory agents—strongly suggest that this compound could possess valuable therapeutic properties. nih.govnih.govrsc.org

The key opportunities lie in the following areas:

Systematic Biological Screening: A fundamental first step is to synthesize this compound and subject it to broad-based biological screening against various cell lines (e.g., cancer, microbial) and enzyme panels (e.g., kinases, proteases).

Comparative Isomer Analysis: Research into how the specific placement of the chloro and methyl groups at the 3- and 4-positions influences its physicochemical properties (solubility, lipophilicity) and biological target affinity compared to other well-studied isomers, such as 4-chloro-1H-indazole or 3-methyl-1H-indazole, is a major opportunity. researchgate.netnih.gov This could provide crucial structure-activity relationship (SAR) insights for the broader class of indazole compounds.

Exploration of Novel Therapeutic Areas: Given the versatility of the indazole scaffold, investigating the potential of this compound in less conventional areas for this class, such as neurodegenerative diseases or metabolic disorders, could yield novel discoveries.

Potential for Novel Synthetic Methodologies

While classical methods for indazole synthesis, such as the Jacobsen or Davis-Beirut reactions, are established, they can suffer from limitations like harsh conditions or low yields. The synthesis of this compound presents an opportunity to apply and develop more modern, efficient, and scalable synthetic strategies.

Future research should focus on:

Transition-Metal-Catalyzed Cyclizations: Palladium- or copper-catalyzed intramolecular N-arylation reactions are powerful tools for heterocycle formation. Developing a route starting from a suitably substituted o-halobenzonitrile or related precursor could offer a high-yield and functional-group-tolerant pathway to the target compound. nih.gov

[3+2] Annulation Reactions: The reaction of arynes with hydrazones or their diazo surrogates is an elegant and increasingly utilized method for constructing the indazole core. acs.orgorganic-chemistry.org Adapting this methodology for the specific synthesis of this compound could provide a novel and efficient route.

One-Pot and Green Chemistry Approaches: Developing a one-pot synthesis from simple, commercially available starting materials would be highly valuable for large-scale production. organic-chemistry.org The use of greener solvents and catalysts would align with modern standards for sustainable chemical manufacturing. For instance, an improved preparation for 4-chloro-1H-indazole was developed from 3-chloro-2-methylaniline, a potential precursor for similar strategies. researchgate.net

Advancements in Computational Design and Mechanistic Insights

Computational chemistry offers powerful predictive tools that can accelerate the research and development process, saving significant time and resources. For a molecule like this compound, where experimental data is lacking, in silico methods are particularly valuable.

Key areas for future computational investigation include:

Molecular Docking and Virtual Screening: Molecular docking studies can be employed to predict the binding affinity of this compound against a vast library of known protein targets. This can help prioritize experimental screening efforts. For example, similar computational studies on 3-chloro-6-nitro-1H-indazole derivatives successfully predicted their binding to Leishmania trypanothione (B104310) reductase. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Once a potential protein-ligand complex is identified through docking, MD simulations can be used to assess its stability over time, providing deeper insights into the binding mode and the key interactions that stabilize the complex. researchgate.net

Structure-Based Drug Design (SBDD): If initial screening reveals a promising biological activity, computational methods can be used to design novel derivatives of this compound with improved potency and selectivity. This approach has been successfully used to develop other indazole-based inhibitors. nih.govnih.gov

Prospects for Development of Highly Selective Biological Probes and Lead Compounds

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity. nih.gov The specific substitution pattern of this compound provides a unique chemical entity that could be developed into highly valuable research tools or therapeutic leads.

Future prospects include:

Development of Kinase Inhibitors: Many indazole-containing compounds are potent kinase inhibitors. nih.gov The this compound core could serve as a starting point for developing inhibitors with novel selectivity profiles against kinases implicated in cancer or inflammatory diseases.

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined chemical features, this compound is an excellent candidate for FBDD campaigns. It could be identified in a fragment screen or used as a building block to construct more complex and potent molecules.

Biological Probes: A derivative of this compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes. These probes would be invaluable for studying the localization, dynamics, and interactions of its biological target within cells, aiding in target validation and mechanism-of-action studies.

The table below summarizes the diverse biological targets of various substituted indazole derivatives, illustrating the broad potential of the core scaffold that this compound belongs to.

| Indazole Derivative Class | Biological Target/Activity | Reference |

|---|---|---|

| 3-Aminoindazoles | Glycogen Synthase 3β (GSK-3β) Inhibition | nih.gov |

| N-(phenyl)-indazole Derivatives | Multi-kinase Inhibition (c-Kit, PDGFRβ, FLT3) | nih.gov |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Antileishmanial (Trypanothione Reductase) | nih.govresearchgate.net |

| 3-Methyl-1H-indazole Derivatives | Bromodomain-containing Protein 4 (BRD4) Inhibition | nih.gov |

| 1H-Indazole-3-carboxamides | Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition | nih.gov |

| General Indazole Derivatives | Anticancer (Various cell lines) | rsc.orgmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.